molecular formula C13H16ClNO3S B2738428 (5-Chlorothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1351584-70-7

(5-Chlorothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No. B2738428
CAS RN: 1351584-70-7
M. Wt: 301.79
InChI Key: NDRLPCBZMGMELO-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone, also known as CTDM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTDM is a spirocyclic compound that contains a heterocyclic ring system, which makes it an interesting target for synthesis and study.

Scientific Research Applications

Synthesis and Characterization

Research efforts have been dedicated to synthesizing and characterizing heterocyclic spiro compounds and their derivatives due to their significance in medicinal chemistry and material science. For instance, studies on the conversion of ketones of heterocyclic spiro compounds into oxime derivatives have shown the potential of these compounds for further chemical transformations (Rahman et al., 2013). Additionally, the crystal structure and biological activity of related spiro compounds synthesized with nanosolid superacid have been explored, highlighting their potential in drug development and material applications (Yuan et al., 2017).

Photochemical Transformations

The unique photochemical transformations of certain spiro compounds to β-lactams reveal innovative pathways for creating novel chemical structures, which could be pivotal in developing new pharmacologically active agents (Marubayashi et al., 1992).

Antioxidant Properties

Investigations into the antioxidant properties of specific derivatives indicate their potential as effective antioxidants. Such findings are crucial for designing new compounds with improved biological activities, potentially beneficial in treating oxidative stress-related diseases (Çetinkaya et al., 2012).

Biological Activities

The exploration of the CCR5 receptor-based mechanism of action of certain spiro compounds as HIV entry inhibitors showcases the therapeutic potential of these compounds in antiviral treatments. Such research is vital for the development of new medications to combat HIV/AIDS (Watson et al., 2005).

Chemical Transformations and Applications

Research on the thermal transformation of certain acids in alcoholic solutions and the synthesis of novel phenyl(thiophen-2-yl)methanone derivatives with cytoprotective activities further illustrates the wide-ranging applications of these compounds in pharmaceuticals and materials science (Dawidowicz & Typek, 2015).

properties

IUPAC Name

(5-chlorothiophen-2-yl)-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3S/c14-11-3-2-10(19-11)12(16)15-6-4-13(5-7-15)17-8-1-9-18-13/h2-3H,1,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRLPCBZMGMELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=CC=C(S3)Cl)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chlorothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

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